![molecular formula C16H23NO5 B1461937 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid CAS No. 683218-95-3](/img/structure/B1461937.png)
2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid
Overview
Description
2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid, also known as Boc-L-3-MeO-Tyr-OH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a derivative of tyrosine and has been shown to possess various biochemical and physiological effects that make it a promising candidate for further research.
Scientific Research Applications
Synthesis and Chemical Properties
The compound and its derivatives are often utilized in the synthesis of complex organic molecules. For example, derivatives of N-Boc-protected amino acids have been synthesized with applications as building blocks for pseudopeptide synthesis. These derivatives, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected forms, show promise in the synthesis of peptidomimetics and as scaffolds for combinatorial chemistry due to their distinct functionalities that can be selectively protected and deprotected (Pascal et al., 2000).
Structural Investigation and Modification
The structural modification of amino acids and their derivatives is a key area of research. For instance, the synthesis of β-amino acid derivatives, such as the enantiomerically pure β-amino acids from 2-tert-butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone, demonstrates the utility of these compounds in generating new chiral building blocks for further chemical synthesis (Lakner et al., 2003).
Inhibition of Fibril Formation
Research has also explored the incorporation of β-amino acid moieties into amyloidogenic peptide sequences, resulting in the inhibition of amyloid fibril formation. This is exemplified by the modification of peptides with 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid, which led to the complete inhibition of fibril formation in a peptide sequence related to rheumatoid arthritis (Paikar et al., 2017).
Applications in Organic Synthesis
The versatility of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid derivatives extends to their use in organic synthesis. For example, the three-component reactions of CF3-substituted boranes, ethyl diazoacetate, and imines utilizing derivatives of this compound have been employed to produce β-amino acids, highlighting the compound's role in facilitating diverse synthetic routes (Elkin et al., 2012).
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)9-11-5-7-13(21-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZILVXJBADJFIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661445 | |
Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid | |
CAS RN |
683218-95-3 | |
Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-methoxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=683218-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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